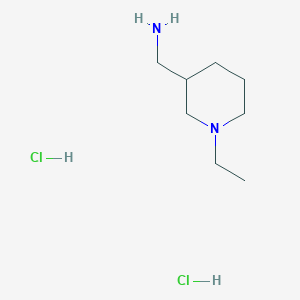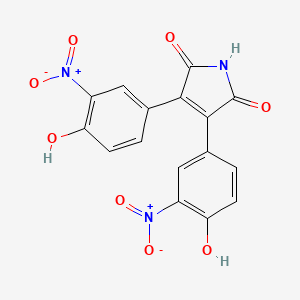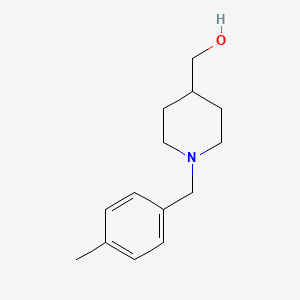
(1-Ethylpiperidin-3-yl)methanamine dihydrochloride
描述
“(1-Ethylpiperidin-3-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C8H19ClN2 . The compound is used in various scientific research and applications .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C8H19ClN2 . For a detailed structural analysis, including bond lengths and angles, advanced spectroscopic techniques such as NMR or X-ray crystallography would be required.Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not provided in the available resources. The compound’s reactivity would depend on various factors, including the reaction conditions and the presence of other reactants.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 178.7 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .作用机制
The mechanism of action of “(1-Ethylpiperidin-3-yl)methanamine dihydrochloride” is not specified in the available resources. The mechanism of action would depend on the specific application of the compound.
生化分析
Biochemical Properties
(1-Ethylpiperidin-3-yl)methanamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and acetylcholinesterase. These interactions can modulate the levels of neurotransmitters in the brain, affecting neuronal signaling and function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, this compound can influence cell signaling pathways by modulating the activity of neurotransmitter receptors and transporters. It can also affect gene expression by altering the activity of transcription factors and other regulatory proteins. Additionally, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to neurotransmitter receptors, such as the serotonin and dopamine receptors, modulating their activity and signaling. This compound can also inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, leading to changes in neurotransmitter levels and signaling. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity and effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance neurotransmitter signaling and improve cognitive function. At high doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while adverse effects occur at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as monoamine oxidase and acetylcholinesterase, influencing the levels of neurotransmitters like serotonin, dopamine, and acetylcholine. These interactions can affect metabolic flux and the levels of various metabolites in the brain .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, this compound can be taken up by neuronal cells through neurotransmitter transporters, leading to its accumulation in specific brain regions. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to synaptic vesicles in neuronal cells, where it modulates neurotransmitter release and signaling. Additionally, this compound can be directed to the nucleus, where it influences gene expression by interacting with transcription factors and other regulatory proteins .
属性
IUPAC Name |
(1-ethylpiperidin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-2-10-5-3-4-8(6-9)7-10;;/h8H,2-7,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYYCUOWIFLSBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1487516.png)





![6-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1487526.png)




